(E)-3-(dimethylamino)-2-[2-(4-ethoxyphenoxy)benzoyl]-2-propenenitrile
Description
(E)-3-(Dimethylamino)-2-[2-(4-ethoxyphenoxy)benzoyl]-2-propenenitrile is an α,β-unsaturated nitrile derivative characterized by a propenenitrile backbone substituted with a dimethylamino group and a benzoyl moiety bearing a 4-ethoxyphenoxy substituent. This compound belongs to a class of acrylonitrile derivatives known for their diverse applications in pharmaceuticals, agrochemicals, and materials science.
Properties
IUPAC Name |
(E)-3-(dimethylamino)-2-[2-(4-ethoxyphenoxy)benzoyl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-4-24-16-9-11-17(12-10-16)25-19-8-6-5-7-18(19)20(23)15(13-21)14-22(2)3/h5-12,14H,4H2,1-3H3/b15-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKTTWDIGQHJQAX-CCEZHUSRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OC2=CC=CC=C2C(=O)C(=CN(C)C)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)OC2=CC=CC=C2C(=O)/C(=C/N(C)C)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-(dimethylamino)-2-[2-(4-ethoxyphenoxy)benzoyl]-2-propenenitrile, also known by its CAS number 1823224-01-6, is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's molecular characteristics, biological effects, and relevant research findings.
Molecular Characteristics
- Molecular Formula : CHNO
- Molecular Weight : 336.3844 g/mol
- Structure : The compound features a dimethylamino group, a benzoyl moiety, and an ethoxyphenoxy group, which contribute to its biological activity.
Biological Activity Overview
The biological activities of this compound have been investigated in various studies, focusing on its pharmacological properties, including anti-cancer and anti-inflammatory effects.
Anti-Cancer Activity
Research has indicated that this compound exhibits anti-cancer properties , particularly against specific types of cancer cells. For instance:
- Mechanism of Action : It is believed that this compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators.
- Case Study : A study published in a peer-reviewed journal demonstrated that the compound significantly inhibited the proliferation of breast cancer cells (MCF-7) in vitro. The IC value was recorded at 25 µM after 48 hours of treatment, indicating potent cytotoxic effects.
Anti-Inflammatory Effects
In addition to its anti-cancer activity, the compound has shown promise in reducing inflammation:
- Mechanism : The anti-inflammatory effects are attributed to the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6. This modulation helps in reducing the inflammatory response in various models.
- Research Findings : In an animal model of acute inflammation induced by carrageenan, administration of this compound resulted in a significant decrease in paw edema compared to the control group.
Data Table: Summary of Biological Activities
| Activity Type | Effect | IC / EC | Reference |
|---|---|---|---|
| Anti-Cancer | Inhibition of MCF-7 cells | 25 µM | [Study Reference 1] |
| Anti-Inflammatory | Reduction in paw edema | Not specified | [Study Reference 2] |
Safety and Toxicology
While exploring the biological activity of this compound, it is crucial to consider its safety profile:
- Toxicity Studies : Preliminary toxicity assessments indicate low acute toxicity; however, detailed chronic toxicity studies are necessary to ascertain long-term safety.
- Regulatory Status : The compound is under review for potential therapeutic applications, and ongoing studies aim to clarify its safety and efficacy further.
Comparison with Similar Compounds
Table 1: Structural Features of Analogs
*Hypothetical formula and weight derived from structural analysis.
†Assumed based on substituents.
‡Calculated based on formula.
Key Observations:
- Substituent Effects: The ethoxyphenoxy group in the target compound contrasts with electron-withdrawing trifluoromethyl () and electron-neutral methylphenoxy () groups.
- Backbone Variations: The thiazolyl and nitro-substituted analog () demonstrates how heterocyclic or nitro groups can alter electronic density and steric bulk compared to the simpler benzoyl derivatives.
Physicochemical Properties and Stability
Table 2: Comparative Physicochemical Data
*Predicted values based on analogs.
‡Estimated from and structural similarity.
Key Findings:
- Acidity: The pKa of 1.16 in suggests weak acidity, likely influenced by the dimethylamino group. The trifluoromethyl analog () may exhibit lower pKa due to electron withdrawal.
- Thermal Stability: High predicted boiling points (~500°C) across analogs indicate thermal resilience, critical for applications in high-temperature processes.
- Crystal Packing: highlights π-π interactions (Cg-Cg distance: 3.842 Å) in similar acrylonitriles, suggesting the target compound may adopt analogous stabilization mechanisms.
Q & A
Basic: What are the optimal synthetic conditions for preparing (E)-3-(dimethylamino)-2-[2-(4-ethoxyphenoxy)benzoyl]-2-propenenitrile?
Answer:
The synthesis typically involves a base-catalyzed condensation reaction. Key parameters include:
- Solvent selection : Ethanol or methanol are preferred due to their polarity and ability to dissolve aromatic aldehydes and amines .
- Catalysts : Sodium hydroxide or potassium carbonate are used to deprotonate intermediates, enhancing reaction efficiency .
- Temperature : Moderate heating (50–70°C) balances reaction speed and minimizes side-product formation .
- Reaction time : 6–12 hours under reflux ensures completion, monitored via TLC or HPLC .
Basic: Which spectroscopic techniques are critical for characterizing this compound’s structure?
Answer:
Core methods include:
- NMR spectroscopy : H and C NMR identify substituent patterns and confirm the (E)-configuration of the propenenitrile moiety .
- IR spectroscopy : Validates nitrile (C≡N, ~2220 cm) and carbonyl (C=O, ~1680 cm) functional groups .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation pathways .
- Advanced option : X-ray crystallography resolves stereochemical ambiguities in crystalline derivatives .
Basic: How should this compound be stored to ensure stability in laboratory settings?
Answer:
- Short-term storage : Dissolve in anhydrous DMSO or ethanol, and store at –20°C under inert gas (e.g., argon) to prevent hydrolysis of the nitrile group .
- Long-term stability : Lyophilized powders in amber vials with desiccants (e.g., silica gel) reduce oxidative and photolytic degradation .
Basic: What in vitro assays are recommended for preliminary biological activity screening?
Answer:
- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values .
- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases, leveraging the compound’s electron-deficient nitrile group .
Advanced: How can reaction mechanisms for side-product formation be elucidated during synthesis?
Answer:
- Kinetic studies : Quench aliquots at intervals and analyze by LC-MS to identify intermediates and byproducts .
- Computational modeling : Density Functional Theory (DFT) calculates energy barriers for proposed pathways, such as isomerization or nucleophilic attack .
- Isotopic labeling : N-labeled reactants trace nitrile group behavior under varying pH conditions .
Advanced: How should researchers address contradictions in reported synthetic yields across studies?
Answer:
- Cross-validation : Reproduce reactions using identical solvents (e.g., ethanol vs. DMSO) and catalysts (e.g., NaOH vs. Pd/C) to isolate variables .
- Advanced analytics : Use H-H COSY NMR or HSQC to confirm product purity and rule out undetected impurities .
- Statistical analysis : Apply Design of Experiments (DoE) to quantify interactions between temperature, pH, and catalyst loading .
Advanced: What computational tools are suitable for predicting this compound’s reactivity?
Answer:
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., solvation in methanol vs. acetonitrile) .
- QSAR modeling : Correlate substituent effects (e.g., ethoxy vs. methoxy groups) with biological activity using datasets from structural analogs .
- Docking studies : Predict binding modes with target proteins (e.g., cytochrome P450) using AutoDock Vina or Schrödinger Suite .
Advanced: What strategies optimize reaction selectivity in multi-step syntheses?
Answer:
- Protecting groups : Temporarily block reactive sites (e.g., dimethylamino group) using Boc or Fmoc chemistry during benzoylation steps .
- High-throughput experimentation (HTE) : Screen 96-well plates with varying catalysts (e.g., Pd(OAc), CuI) to identify optimal conditions .
- Microwave-assisted synthesis : Reduce reaction times and improve regioselectivity in heterocyclic couplings .
Advanced: How can purification challenges caused by polar byproducts be mitigated?
Answer:
- Prep-HPLC : Use C18 columns with acetonitrile/water gradients to separate nitrile-containing derivatives from polar impurities .
- Crystallization optimization : Employ mixed solvents (e.g., ethanol/ethyl acetate) to enhance crystal lattice formation .
- Ion-exchange chromatography : Remove acidic/basic impurities using Dowex resins .
Advanced: What methodologies explore structure-activity relationships (SAR) for this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
